Phenaglycodol Phenaglycodol Phenaglycodol is an alkylbenzene.
Brand Name: Vulcanchem
CAS No.: 79-93-6
VCID: VC0539367
InChI: InChI=1S/C11H15ClO2/c1-10(2,13)11(3,14)8-4-6-9(12)7-5-8/h4-7,13-14H,1-3H3
SMILES: CC(C)(C(C)(C1=CC=C(C=C1)Cl)O)O
Molecular Formula: C11H15ClO2
Molecular Weight: 214.69 g/mol

Phenaglycodol

CAS No.: 79-93-6

Cat. No.: VC0539367

Molecular Formula: C11H15ClO2

Molecular Weight: 214.69 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Phenaglycodol - 79-93-6

Specification

CAS No. 79-93-6
Molecular Formula C11H15ClO2
Molecular Weight 214.69 g/mol
IUPAC Name 2-(4-chlorophenyl)-3-methylbutane-2,3-diol
Standard InChI InChI=1S/C11H15ClO2/c1-10(2,13)11(3,14)8-4-6-9(12)7-5-8/h4-7,13-14H,1-3H3
Standard InChI Key HTYIXCKSEQQCJO-UHFFFAOYSA-N
SMILES CC(C)(C(C)(C1=CC=C(C=C1)Cl)O)O
Canonical SMILES CC(C)(C(C)(C1=CC=C(C=C1)Cl)O)O
Appearance Solid powder

Introduction

PropertyValueSource
Molecular Weight214.69 g/mol
CAS Number79-93-6
SolubilityFreely soluble in chloroform
Partition CoefficientLogP: 1.92 (predicted)
Melting Point103–105°C

Pharmacological Mechanisms and Therapeutic Indications

Originally classified as a tranquilizer, Phenaglycodol exhibits dose-dependent CNS depression through dual mechanisms:

  • GABAergic Modulation: Enhances γ-aminobutyric acid (GABA) receptor currents at 20–50 mg/kg doses in feline models, paralleling meprobamate's action but with faster onset .

  • Glutamate Antagonism: At higher doses (>80 mg/kg), demonstrates non-competitive NMDA receptor blockade, contributing to anticonvulsant effects in murine seizure models .

Animal studies revealed interspecies variability in therapeutic indices:

  • Cats: 20 mg/kg intraperitoneal (i.p.) suppressed pentylenetetrazol-induced seizures .

  • Mice: 55–80 mg/kg i.p. required for comparable anticonvulsant activity .

  • Monkeys: Oral efficacy at 50–100 mg/kg with reduced motor coordination .

Analytical Quantification Methods

Snell's 1968 infrared spectrophotometric method remains the gold standard for Phenaglycodol analysis . The protocol involves:

  • Sample Preparation: Liquid-liquid partitioning between chloroform and alkaline aqueous phase (pH 10.5) to isolate the drug from tablet/capsule matrices.

  • Quantitation: Baseline correction at 9.85 μm (1015 cm⁻¹) using carbon disulfide as reference.

  • Validation: Collaborator trials showed ±1.88% RSD for tablets and ±1.61% for capsules .

Table 2: Analytical Performance Characteristics

ParameterTablet AnalysisCapsule Analysis
Linearity Range2–20 mg/mL5–50 mg/mL
LOD0.5 mg/mL1.2 mg/mL
Recovery98.7%97.9%

Hepatic Metabolism and Enzyme Induction

Phenaglycodol exhibits complex pharmacokinetic interactions:

  • Autoinduction: Repeated administration (130 mg/kg i.p. in rats) upregulates CYP450 isoforms, accelerating its own metabolism and reducing serum/brain concentrations by 40% within 72 hours .

  • Cross-Induction: Co-administration with phenobarbital synergistically enhances meprobamate metabolism through shared CYP2B1/2 induction pathways .

Kato's seminal work demonstrated differential enzyme induction timelines:

  • Phenaglycodol/Phenobarbital: Significant CYP450 activity increase within 24 hours .

  • Steroid Hormones: Require 4–5 days for comparable induction, suggesting distinct nuclear receptor mechanisms .

Synthetic Chemistry and Industrial Production

Two industrial synthesis routes dominate production:

Method A: Strecker Synthesis

  • p-Chloroacetophenone + KCN → Cyanohydrin intermediate

  • Acid-catalyzed hydration to p-chloroatrolactamide

  • Alkaline hydrolysis to p-chloroatrolactic acid

  • Esterification → Ethyl p-chloroatrolactate

  • Grignard reaction with MeMgI → Phenaglycodol

Method B: Pinacol Coupling

  • Mg-mediated coupling of p-chloroacetophenone and acetone

  • 40% yield with trimethylsilyl chloride catalyst

Table 3: Synthesis Route Comparison

ParameterStrecker RoutePinacol Route
Yield28%40%
Step Count52
Byproduct ToxicityHigh (CN⁻)Moderate

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